3-氯-4-甲基-N~1~-(1-甲基-2-氧代-1,2,3,4-四氢-6-喹啉基)-1-苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

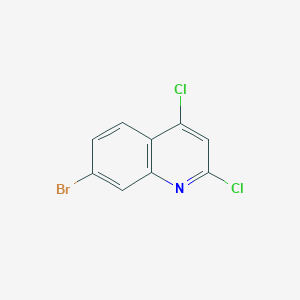

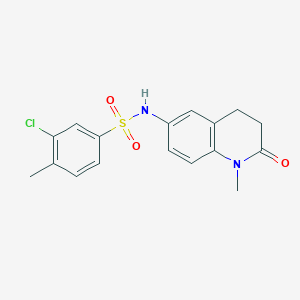

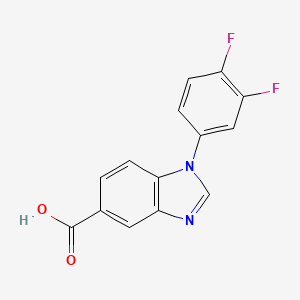

The compound "3-chloro-4-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide" is a benzenesulfonamide derivative with potential biological activity. Benzenesulfonamides are known to be crucial in medicinal chemistry due to their role as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various bioprocesses. The structural features of this compound suggest that it may interact with carbonic anhydrase isoforms, potentially inhibiting their activity, which could be beneficial in treating diseases where CAs are dysregulated .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the incorporation of various functional groups to the benzenesulfonamide core to enhance biological activity. In the context of the provided papers, novel benzenesulfonamides have been synthesized by incorporating ethyl quinoline-3-carboxylate moieties , benzoyl groups , and alkylthio groups in combination with triazolyl moieties . These modifications are designed to target specific isoforms of carbonic anhydrases and to potentially confer anticancer properties. The synthesis routes are likely to involve multiple steps, including condensation reactions, and are carefully designed to introduce the desired substituents while maintaining the integrity of the sulfonamide group, which is essential for biological activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various groups depending on the desired biological target. For instance, the dihedral angle between the sulfonyl and benzoyl benzene rings in one of the compounds is reported to be 84.4°, indicating a significant degree of spatial separation between these two aromatic systems . This spatial arrangement can influence the binding affinity and specificity of the compound towards its biological target, such as carbonic anhydrase isoforms .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is largely influenced by the presence of the sulfonyl group, which can act as a zinc-binding group in the active site of carbonic anhydrases. This interaction is crucial for the inhibitory activity of these compounds. The introduction of additional substituents, such as the quinoline moiety, can further modulate the reactivity and binding properties of the compound, potentially enhancing its selectivity and potency against specific isoforms of carbonic anhydrases . Additionally, the presence of other reactive groups, such as the triazolyl moiety, can confer anticancer properties by interacting with other molecular targets within cancer cells .

Physical and Chemical Properties Analysis

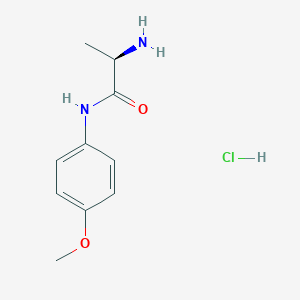

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The presence of multiple hydrogen bond donors and acceptors, such as the sulfonyl and carbonyl groups, can lead to the formation of hydrogen-bonded networks in the crystal structure, as observed in one of the compounds where water molecules are involved in hydrogen bonding with the sulfonyl and carbonyl oxygen atoms . These interactions can affect the solubility, stability, and overall pharmacokinetic profile of the compound. The introduction of substituents like alkylthio and triazolyl groups can also influence the lipophilicity and membrane permeability of the compound, which are important factors in drug design .

科学研究应用

抗癌应用

多项研究集中于合成具有潜在抗癌活性的新型苯磺酰胺衍生物。例如,由苯磺酰胺合成的化合物对包括肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌在内的多种人类癌细胞系显示出有趣的细胞毒活性,其微摩尔浓度水平较低。此类化合物被合成以靶向癌细胞中的特定生化途径,旨在开发更有效、更具选择性的抗癌疗法 (Sławiński 等人,2012)。

抗菌和抗艾滋病毒活性

苯磺酰胺衍生物的抗菌和抗艾滋病毒特性也已得到探索。研究表明,某些带有 1,3,4-恶二唑部分的苯磺酰胺表现出显着的抗菌和抗艾滋病毒活性,为开发新的治疗剂提供了有希望的线索 (Iqbal 等人,2006)。

除草剂功效

与苯磺酰胺相关的化合物氯磺隆的代谢和作用方式突出了其作为谷物除草剂的选择性生物学基础。这包括耐受植物能够将除草剂快速代谢为非活性产物的能力,这证明了此类化合物在农业应用中的潜力 (Sweetser 等人,1982)。

合成和化学反应性

对苯磺酰胺的合成和反应性进行的研究促进了具有各种生物活性的新化学方法和化合物的开发。这包括合成 1,4-二氢-4-硫代-3-喹啉磺酰胺,这一过程扩展了用于创建具有潜在生物和药物应用分子的化学工具箱 (Skrzypek,2005)。

作用机制

Target of Action

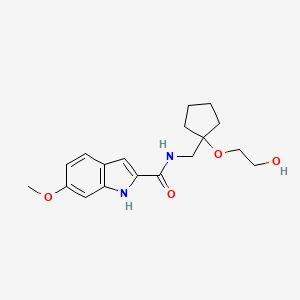

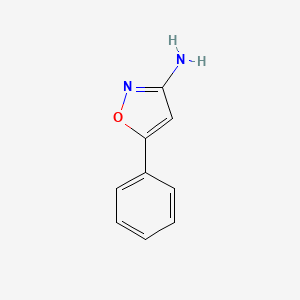

The compound belongs to a class of molecules known as indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of Action

They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of activities exhibited by indole derivatives, it’s likely that this compound could have multiple effects at the cellular level .

属性

IUPAC Name |

3-chloro-4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-11-3-6-14(10-15(11)18)24(22,23)19-13-5-7-16-12(9-13)4-8-17(21)20(16)2/h3,5-7,9-10,19H,4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMGTNKZPLQQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)